[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
The compound “[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are used in a wide range of applications from pharmaceutical drugs to chemical reagents .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a 4-fluoro-2-methylphenyl group and a methanol group . The presence of the fluorine atom and the triazole ring could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
As a triazole derivative, this compound could potentially participate in various chemical reactions. Triazoles are known to act as ligands in coordination chemistry and can undergo reactions with various electrophiles and nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the methanol group could increase its polarity and solubility in polar solvents .Scientific Research Applications
Synthesis Techniques
Research has developed efficient synthetic methods for triazole derivatives, which are crucial for their application in medicinal chemistry and material science. A notable study presents a catalyst- and solvent-free synthesis technique for benzamide derivatives using microwave-assisted Fries rearrangement, highlighting the strategic role of heterocyclic amides as intermediates (Moreno-Fuquen et al., 2019). This approach emphasizes the utility of triazole compounds in synthesizing complex molecules through regioselective transformations.
Structural and Molecular Analysis
Crystallographic studies have elucidated the structural characteristics of triazole derivatives, offering insights into their molecular conformations and intermolecular interactions. For example, the analysis of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde and related compounds has revealed details about their crystal structures, demonstrating the influence of dihedral angles and intermolecular interactions on molecular stability and reactivity (Gonzaga et al., 2016).
Applications in Material Science
Triazole derivatives have been explored for their potential in material science, particularly in the development of liquid crystal materials and electrochemical applications. Research on aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanones demonstrates their liquid crystal behaviors and the electrochemical properties conferred by the ferrocenyl groups, illustrating the role of triazole derivatives in designing materials with specific electronic and optical properties (Zhao et al., 2013).
Antimicrobial Activity
The synthesis and evaluation of triazole compounds for antimicrobial activity represent another significant area of research. Novel triazole analogues have been synthesized and tested against various bacterial strains, indicating the potential of these compounds as antimicrobial agents. Such studies contribute to the development of new therapeutic options to combat infectious diseases (Nagaraj et al., 2018).
Future Directions
Properties
IUPAC Name |
[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCIXARPEXIWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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